2,6-Dimethyl-4-tetradecylmorpholine, cis-
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Overview
Description
2,6-Dimethyl-4-tetradecylmorpholine, cis- is a member of the class of morpholines, specifically a derivative of 2,6-dimethylmorpholine where the hydrogen attached to the nitrogen is replaced by a tetradecyl group . This compound is known for its antifungal properties and is used in various agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-tetradecylmorpholine, cis- typically involves the alkylation of 2,6-dimethylmorpholine with a tetradecyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4-tetradecylmorpholine, cis- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-tetradecylmorpholine, cis- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Parent amine.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2,6-Dimethyl-4-tetradecylmorpholine, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Investigated for its potential use in developing antifungal drugs.
Industry: Utilized in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
The antifungal activity of 2,6-Dimethyl-4-tetradecylmorpholine, cis- is primarily due to its ability to inhibit the biosynthesis of sterols, which are essential components of fungal cell membranes . By disrupting sterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death . The molecular targets include enzymes involved in the sterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Tridemorph: A mixture of 4-alkyl-2,6-dimethylmorpholines, where ‘alkyl’ is a mixture of C11 to C14 homologues.
2,6-Dimethyl-4-tridecylmorpholine: Another derivative with a tridecyl group instead of a tetradecyl group.
2,6-Dimethyl-4-undecylmorpholine: Contains an undecyl group.
4-Dodecyl-2,6-dimethylmorpholine: Contains a dodecyl group.
Uniqueness
2,6-Dimethyl-4-tetradecylmorpholine, cis- is unique due to its specific tetradecyl substitution, which imparts distinct antifungal properties and makes it particularly effective in agricultural applications .
Properties
CAS No. |
142839-34-7 |
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Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-tetradecylmorpholine |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19(2)22-20(3)18-21/h19-20H,4-18H2,1-3H3/t19-,20+ |
InChI Key |
RHIAIJKBSAWEJK-BGYRXZFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCN1CC(OC(C1)C)C |
Origin of Product |
United States |
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